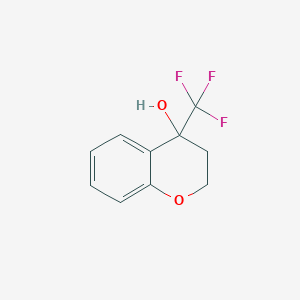
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
説明
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen significant growth in recent years2. Methods often involve the use of transition metal-mediated reactions2. However, the specific synthesis process for “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” is not detailed in the available sources.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For trifluoromethyl-containing compounds, 19F NMR is often used due to the sensitivity of fluorine to its local environment3. However, the specific molecular structure analysis for “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” is not provided in the available sources.
Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, they can be involved in transition metal-mediated trifluoromethylation reactions2. However, the specific chemical reactions involving “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” are not detailed in the available sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group1. However, the specific physical and chemical properties of “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” are not detailed in the available sources.
科学的研究の応用
Chemical Synthesis and Structural Insights
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol and its derivatives are involved in a broad range of chemical synthesis processes, demonstrating their versatility in organic chemistry. The compound's applications are rooted in its ability to participate in various chemical reactions, contributing to the synthesis of complex molecules with potential biological activities.
One pivotal study discusses the rearrangement of trifluoroacetylchromenes to trifluoromethylchromenols, showcasing a novel cascade process initiated by a Michael reaction. This process emphasizes the compound's role in facilitating transformations that yield biologically relevant structures (Osyanin et al., 2016).
Furthermore, research into the synthesis of 3-iodochromenes from propynols reveals the compound's utility in generating 4-aryl-3-iodo-2H-benzopyrans. This process underscores the compound's significance in the preparation of intermediates for further chemical elaboration (Sasaki et al., 2016).
Biomedical Applications
The structural features of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol derivatives contribute to their investigation for potential biomedical applications. Their ability to interact with biological systems has led to studies exploring their therapeutic potentials.
A notable investigation into benzopyran derivatives sourced from a mangrove endophytic fungus highlights the discovery of compounds with moderate inhibitory effects on inflammatory processes. These findings point towards the anti-inflammatory potential of these compounds, suggesting their utility in treating conditions associated with inflammation (Yang et al., 2020).
Additionally, the synthesis of trifluoromethyl benzopyran has been shown to induce G1 cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells. This study provides a foundation for the anticancer activity of such compounds, emphasizing their role in inducing cell death pathways in cancer cells (Zhang et al., 2013).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For instance, some trifluoromethyl-containing compounds are classified as hazardous due to their potential for skin and eye irritation5. However, the specific safety and hazards associated with “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” are not provided in the available sources.
将来の方向性
The future directions in the field of trifluoromethyl-containing compounds are likely to involve the development of new synthetic methods and the exploration of novel applications1. However, specific future directions for “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” are not detailed in the available sources.
特性
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLBGSVRUHFJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1464405.png)
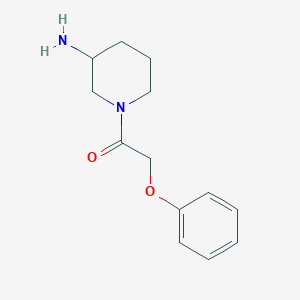
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)
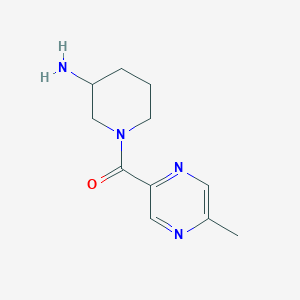
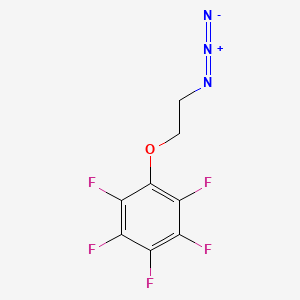
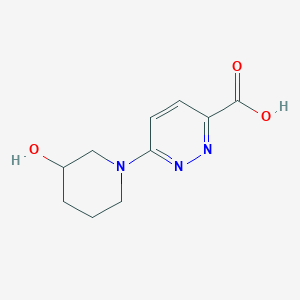
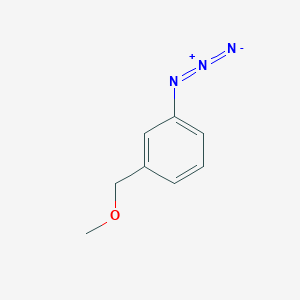
![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)
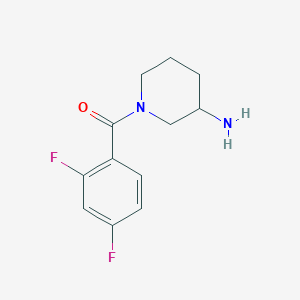
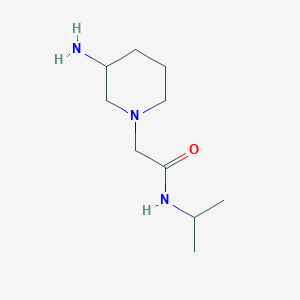
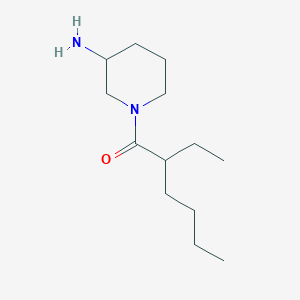
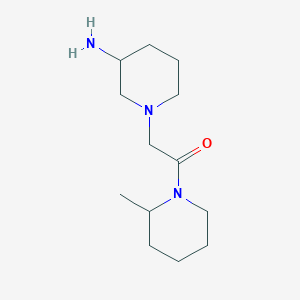
![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)